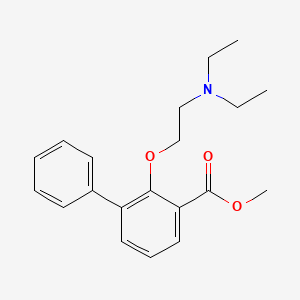
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by a biphenyl core with a carboxylic acid group, a diethylaminoethoxy substituent, and a methyl ester group. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester typically involves the esterification of 3-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The diethylaminoethoxy group can be introduced through a nucleophilic substitution reaction using diethylaminoethanol and an appropriate leaving group on the biphenylcarboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like diethylaminoethanol and bases such as sodium hydroxide (NaOH) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Applied in the production of advanced materials and as a precursor in the synthesis of functionalized biphenyl compounds.
Wirkmechanismus
The mechanism of action of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Biphenylcarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
2,2′-Dihydroxy [1,1′-biphenyl]-3-carboxylic acid: Contains hydroxyl groups instead of the diethylaminoethoxy group.
Eicosapentaenoic acid ethyl ester: Different core structure but similar ester functionality.
Uniqueness
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is unique due to its combination of a biphenyl core, a diethylaminoethoxy substituent, and a methyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5014-30-2 |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
methyl 2-[2-(diethylamino)ethoxy]-3-phenylbenzoate |
InChI |
InChI=1S/C20H25NO3/c1-4-21(5-2)14-15-24-19-17(16-10-7-6-8-11-16)12-9-13-18(19)20(22)23-3/h6-13H,4-5,14-15H2,1-3H3 |
InChI-Schlüssel |
SWAICQPNXIDPSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
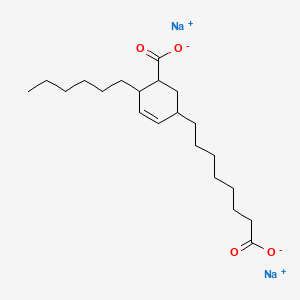
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)
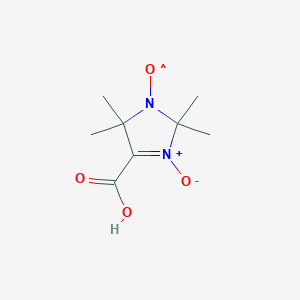
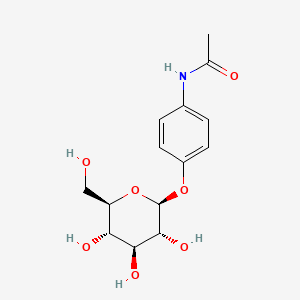
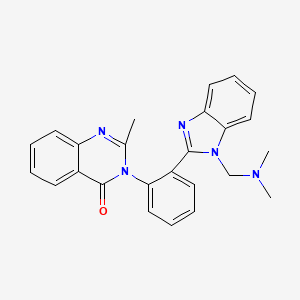
![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
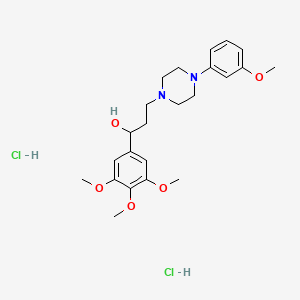

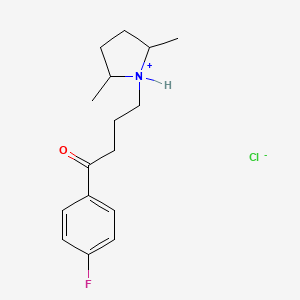
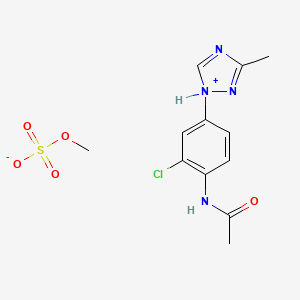
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
